
7,7-Dimethyl-11-dodecen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethyl-11-dodecen-2-one is an organic compound with the molecular formula C₁₄H₂₆O It is a ketone characterized by a long carbon chain with a double bond and two methyl groups attached to the seventh carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-11-dodecen-2-one can be achieved through several methods. One common approach involves the reaction of 7,7-dimethyl-1,6-dioxaspiro[4.5]decane with a suitable reagent to introduce the double bond and form the desired ketone. The reaction conditions typically include the use of a strong base and a suitable solvent to facilitate the formation of the double bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Dimethyl-11-dodecen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or other electrophiles can be used under suitable conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols with the hydroxyl group replacing the ketone.
Substitution: Compounds with new functional groups replacing hydrogen atoms at the double bond.
Applications De Recherche Scientifique
7,7-Dimethyl-11-dodecen-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its distinct odor and chemical properties.
Mécanisme D'action
The mechanism by which 7,7-Dimethyl-11-dodecen-2-one exerts its effects involves interactions with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond and methyl groups contribute to the compound’s reactivity and ability to participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
11-Dodecen-2-one: Similar in structure but lacks the methyl groups at the seventh carbon.
7,7-Dimethyl-11-dodecen-2-ol: Similar structure with a hydroxyl group instead of a ketone.
7,7-Dimethyl-11-dodecen-2-amine: Contains an amine group instead of a ketone.
Uniqueness
7,7-Dimethyl-11-dodecen-2-one is unique due to the presence of both the double bond and the two methyl groups at the seventh carbon. This combination of features imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
35194-22-0 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
7,7-dimethyldodec-11-en-2-one |
InChI |
InChI=1S/C14H26O/c1-5-6-8-11-14(3,4)12-9-7-10-13(2)15/h5H,1,6-12H2,2-4H3 |
Clé InChI |
DRZDSBRYQFSOBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCCC(C)(C)CCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13823948.png)
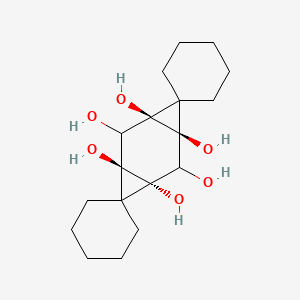
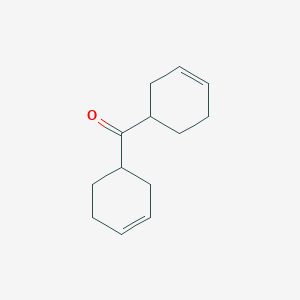
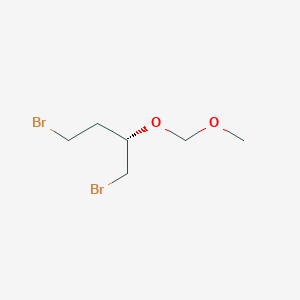
![2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione](/img/structure/B13823967.png)

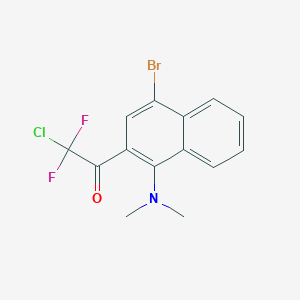
![1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane](/img/structure/B13823977.png)
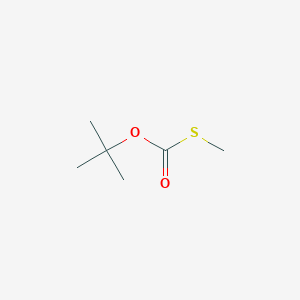
![methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate](/img/structure/B13823983.png)
![(5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one](/img/structure/B13823987.png)
![4-{5-[(2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13823998.png)

![2-(6-Chloroimidazo[1,2-B]pyridazin-3-YL)ethan-1-OL](/img/structure/B13824008.png)
